2-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethane-1-sulfonamide
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Description
2-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethane-1-sulfonamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.16166284 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that pyrazole derivatives, which are part of the compound’s structure, have been utilized in the development of several medicinal scaffolds that demonstrate anti-hiv, antitubercular, antiviral, antibacterial, and anticancer activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its complex structure. Pyrazole derivatives have been shown to impact a wide variety of biological activities . The specific pathways affected by this compound and their downstream effects are subjects of ongoing research.
Pharmacokinetics
The compound was synthesized in a reaction involving 3-(1-(4-methoxyphenyl)-5-methyl-1 h-1,2,3-triazol-4-yl)-1-phenyl-1 h-pyrazole-4-carbaldehyde and 2,4,6-trichlorophenyl hydrazine in ethanol . This suggests that the compound may be soluble in ethanol, which could impact its bioavailability.
Result of Action
They can also be utilized for cancer treatment, to combat obesity, and to provide cytoprotection .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound was synthesized in ethanol, suggesting that its stability and action may be affected by the presence of ethanol or similar solvents
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-24-21(12-14-22-24)19-7-3-17(4-8-19)11-15-23-28(25,26)16-13-18-5-9-20(27-2)10-6-18/h3-10,12,14,23H,11,13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLPEYBYZVSPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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